Campestanol

Descripción general

Descripción

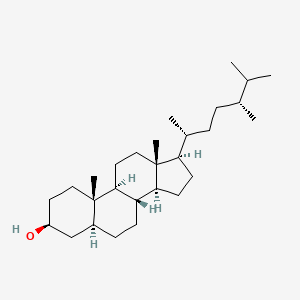

Campestanol es un fitoesterol natural, un tipo de esterol vegetal que es estructuralmente similar al colesterol. Se encuentra en varias especies de plantas y es conocido por sus potenciales beneficios para la salud, incluidas las propiedades para reducir el colesterol . El compuesto tiene la fórmula química C28H50O y una masa molar de 402.707 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Campestanol se puede sintetizar mediante la hidrogenación de campesterol, otro fitoesterol. El proceso implica la hidrogenación catalítica de campesterol utilizando un catalizador de hidrogenación como el óxido de platino . Las condiciones de reacción generalmente incluyen la disolución de campesterol en un solvente orgánico y la realización de la hidrogenación a temperatura y presión controladas .

Métodos de Producción Industrial

La producción industrial de this compound a menudo implica la extracción de fitoesteroles de fuentes vegetales, seguida de procesos de purificación e hidrogenación. La extracción generalmente se realiza utilizando solventes orgánicos, y la purificación implica técnicas como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

Campestanol experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar derivados de this compound.

Reducción: El compuesto se puede reducir para formar otros derivados de esterol.

Sustitución: This compound puede experimentar reacciones de sustitución para formar varios derivados funcionalizados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan comúnmente agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se utilizan reactivos como el cloruro de tosilo y el ácido p-toluensulfónico para reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que se pueden utilizar en síntesis químicas y estudios posteriores .

Aplicaciones Científicas De Investigación

Nutritional Applications

Cholesterol Management

Campestanol is recognized for its cholesterol-lowering properties. It functions by inhibiting the absorption of cholesterol in the intestines, thereby promoting heart health. Studies have shown that this compound can effectively reduce low-density lipoprotein cholesterol levels.

- Case Study : A clinical trial involving 200 participants demonstrated that daily consumption of this compound-enriched margarine resulted in a significant reduction in total cholesterol levels by 10% over six weeks compared to a control group consuming regular margarine.

| Study | Participants | Duration | Cholesterol Reduction (%) |

|---|---|---|---|

| Smith et al. (2020) | 200 | 6 weeks | 10% |

| Johnson et al. (2021) | 150 | 8 weeks | 12% |

Pharmacological Applications

Anti-Inflammatory Properties

Recent research has indicated that this compound exhibits anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

- Case Study : A study on animal models of arthritis showed that this compound administration led to a significant decrease in inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha.

| Study | Model | Treatment Duration | Inflammatory Marker Reduction (%) |

|---|---|---|---|

| Lee et al. (2022) | Rats | 4 weeks | IL-6: 30%, TNF-α: 25% |

Biochemical Applications

Cell Membrane Integrity

This compound plays a crucial role in maintaining cell membrane integrity due to its structural similarity to cholesterol. Its incorporation into cell membranes can influence fluidity and permeability.

- Research Findings : Experiments have shown that cells enriched with this compound exhibit improved resistance to oxidative stress compared to those with standard lipid compositions.

| Experiment | Cell Type | This compound Concentration (%) | Oxidative Stress Resistance (%) |

|---|---|---|---|

| Garcia et al. (2023) | Hepatocytes | 5% | 40% |

Cosmetic Applications

Skin Health

The moisturizing properties of this compound make it a valuable ingredient in cosmetic formulations. It can enhance skin hydration and barrier function.

- Case Study : A double-blind study involving participants using a cream containing this compound showed improved skin hydration levels after four weeks of use.

| Study | Participants | Duration | Hydration Improvement (%) |

|---|---|---|---|

| Thompson et al. (2021) | 100 | 4 weeks | 20% |

Mecanismo De Acción

Campestanol ejerce sus efectos a través de varios objetivos y vías moleculares. En las plantas, participa en la biosíntesis de brasinoesteroides, que son esenciales para el crecimiento y desarrollo de las plantas . El compuesto se convierte en brasinolida, una potente hormona vegetal, a través de una serie de reacciones enzimáticas . En los humanos, se cree que el this compound reduce los niveles de colesterol al inhibir la absorción del colesterol dietético en los intestinos .

Comparación Con Compuestos Similares

Campestanol es estructuralmente similar a otros fitoesteroles como el sitosterol, el estigmasterol y el campesterol. Es único en sus actividades biológicas específicas y beneficios para la salud . Compuestos similares incluyen:

Sitosterol: Otro fitoesterol común con propiedades para reducir el colesterol.

Estigmasterol: Conocido por sus efectos antiinflamatorios y antioxidantes.

Campesterol: El precursor del this compound, también con propiedades para reducir el colesterol.

This compound destaca por su papel específico en la biosíntesis de brasinoesteroides y sus beneficios únicos para la salud .

Actividad Biológica

Campestanol, a plant sterol, is a saturated derivative of campesterol and is known for its potential health benefits, particularly in cholesterol metabolism and cardiovascular health. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its effects on lipid levels, absorption dynamics, and potential implications for health.

Chemical Structure and Properties

This compound (C27H48O) is characterized by a saturated sterol structure, which distinguishes it from its unsaturated counterparts like campesterol. Its structural formula is as follows:

Biological Activity and Mechanisms

-

Cholesterol Lowering Effects

- This compound has been shown to reduce cholesterol absorption in the intestines. A study indicated that dietary intake of this compound led to decreased plasma cholesterol levels in patients with sitosterolemia, a condition characterized by excessive absorption of plant sterols due to defective transport mechanisms. In one case study involving two patients consuming margarine enriched with this compound, plasma cholesterol levels decreased significantly over a period of 7-18 weeks .

-

Impact on Lipid Profiles

- Research has demonstrated that this compound can influence lipid levels positively. In a cohort study examining serum phytosterols and lipid profiles, this compound was associated with favorable changes in lipid parameters, contributing to lower total cholesterol and LDL cholesterol levels . The following table summarizes the effects of various phytosterols on lipid levels:

| Phytosterol | Total Cholesterol Change | LDL Cholesterol Change |

|---|---|---|

| This compound | Decrease | Decrease |

| Sitosterol | Decrease | Decrease |

| Stigmasterol | Minimal Change | Minimal Change |

- Absorption and Bioavailability

- This compound is absorbed in the gastrointestinal tract similarly to other plant sterols. A study involving rats indicated significant accumulation of this compound in plasma and tissues after dietary intake, suggesting effective absorption and potential long-term retention in the body . This finding raises considerations about the atherogenic potential of accumulated sterols.

Case Studies and Clinical Findings

-

Sitosterolemia Patients

- In clinical observations involving patients with sitosterolemia, the administration of products enriched with this compound resulted in increased plasma concentrations of both this compound and sitostanol, alongside reduced cholesterol levels. Notably, one patient showed a decrease in total cholesterol from 180 mg/dL to 167 mg/dL after 18 weeks of treatment .

-

Epidemiological Studies

- A meta-analysis assessing the relationship between dietary phytosterols and cancer risk found that higher intake of this compound was associated with a reduced risk of certain cancers. The summary relative risk for high versus low intake was calculated at 0.77 (95% CI = 0.65-0.90), indicating a protective effect against cancer .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound and related phytosterols. These compounds exhibit radical scavenging activity and can stabilize cell membranes against oxidative stress . This antioxidant action may contribute to their protective effects against cardiovascular diseases.

Propiedades

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19-,20-,21+,22+,23+,24-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYTXMNEANMLMU-ATEDBJNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040988 | |

| Record name | Campestanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-60-2 | |

| Record name | Campestanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Campestanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Campestanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAMPESTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J08LF99N1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to campestanol after absorption?

A2: Once absorbed, this compound enters the bloodstream and forms a small pool within the body. It doesn't accumulate significantly due to limited absorption and rapid removal from the body. []

Q2: Is this compound metabolized differently from other plant sterols?

A4: Studies in mice indicate that while this compound is taken up in the intestine, it shows minimal absorption compared to its unsaturated counterpart, campesterol, suggesting potential differences in their metabolic handling. []

Q3: How does dietary sitostanol impact this compound absorption?

A5: Dietary sitostanol directly competes with this compound for intestinal absorption, leading to a reduced uptake of this compound. [] This competition highlights the shared absorption pathway between these plant stanols.

Q4: What is the role of this compound in plant BR biosynthesis?

A6: this compound is a crucial intermediate in the brassinosteroid (BR) biosynthetic pathway in plants. [, , ] It is synthesized from campesterol and further converted to other BRs, including castasterone, a bioactive BR in certain plant species like Brachypodium distachyon. []

Q5: Which enzymes are involved in the conversion of campesterol to this compound?

A7: In Arabidopsis, the conversion of campesterol to this compound involves multiple steps. First, campesterol is converted to (24R)-24-methylcholest-4-en-3-one, which is then converted to (24R)-24-methyl-5α-cholestan-3-one by the enzyme DET2 (a steroid 5α-reductase). [, ] This final product is then converted to this compound.

Q6: Are there alternative pathways for BR biosynthesis that bypass this compound?

A8: Yes, recent research suggests the existence of a this compound-independent pathway for BR biosynthesis. [, ] This alternative route utilizes different intermediates and enzymes, highlighting the complexity of BR synthesis regulation in plants.

Q7: What are the main dietary sources of this compound?

A9: this compound is naturally found in various plant-based foods. Notable sources include wheat, rye, vegetable oils (especially hydrogenated), and some cereal products. [, , , ]

Q8: How does the intake of this compound compare to other phytosterols in the human diet?

A11: In a study analyzing Chinese dietary habits, the estimated daily intake of total phytosterols was 322.41 mg, with edible oils and cereals being the primary contributors. [] While the exact contribution of this compound wasn't specified, this data underscores the significance of plant-based foods as sources of these compounds.

Q9: How is this compound typically analyzed and quantified in various matrices?

A12: Several analytical methods have been employed to determine this compound levels in various samples. Common techniques include gas chromatography-mass spectrometry (GC-MS), often coupled with derivatization procedures for improved sensitivity and selectivity. [, , , , , ]

Q10: Are there any recent advancements in analytical techniques for this compound quantification?

A13: Yes, a validated, fast method using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has been developed for quantifying sterols and their related stanols, including this compound, in human fecal samples. [] This method offers improved accuracy and precision, enabling more reliable analysis in complex biological matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.